molecular formula C10H13N3O B1490997 3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine CAS No. 1882064-99-4

3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B1490997
CAS No.: 1882064-99-4
M. Wt: 191.23 g/mol
InChI Key: NEPBNGKNRVBOQN-UHFFFAOYSA-N
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Description

3-(4-(Furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine is an intriguing compound characterized by a furan ring linked to a pyrazole, which is further connected to a propylamine group. This structure endows it with unique chemical properties, making it significant in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine typically involves multi-step organic synthesis:

  • Synthesis of 4-(furan-3-yl)-1H-pyrazole from furfuraldehyde and hydrazine.

  • Alkylation of the pyrazole nitrogen with 3-bromopropylamine under basic conditions to obtain the target compound.

Industrial Production Methods: While specific industrial methods are proprietary, large-scale synthesis would likely follow similar synthetic routes, optimized for yield and purity, possibly employing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Conversion of the amine group to a nitroso or nitro group using oxidizing agents like potassium permanganate or nitric acid.

  • Reduction: The furan ring can be hydrogenated to tetrahydrofuran under catalytic conditions.

  • Substitution: The amino group can be replaced with other functional groups through reactions with appropriate reagents such as acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, nitric acid.

  • Reduction: Hydrogen gas with a palladium or platinum catalyst.

  • Substitution: Acyl chlorides, sulfonyl chlorides, under anhydrous conditions and base catalysis.

Major Products

  • Oxidized derivatives (nitroso/nitro compounds).

  • Hydrogenated products (tetrahydrofuran derivatives).

  • Substituted derivatives (acylated or sulfonylated products).

Scientific Research Applications

3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine has diverse applications:

  • Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.

  • Biology: Potential use in studying enzyme interactions and binding affinity due to its structural features.

  • Medicine: Investigation as a pharmacophore for designing new therapeutic agents targeting specific biological pathways.

  • Industry: Utilized in the development of advanced materials, including polymers and sensors.

Mechanism of Action

The compound’s effects are dependent on its interaction with molecular targets:

  • Molecular Targets: Enzymes, receptors, or ion channels where the furan and pyrazole moieties offer binding sites.

  • Pathways Involved: It can modulate biochemical pathways by mimicking or inhibiting natural substrates, potentially altering signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(furan-3-yl)-1H-pyrazole: Lacks the propylamine group, impacting its reactivity and interaction with biological targets.

  • 3-(4-phenyl-1H-pyrazol-1-yl)propan-1-amine: Substitutes furan with a phenyl group, altering aromatic character and binding properties.

Uniqueness

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Properties

IUPAC Name

3-[4-(furan-3-yl)pyrazol-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-3-1-4-13-7-10(6-12-13)9-2-5-14-8-9/h2,5-8H,1,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPBNGKNRVBOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN(N=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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